molecular formula C20H23NO3 B1142601 (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone CAS No. 409345-31-9

(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone

Cat. No.: B1142601
CAS No.: 409345-31-9
M. Wt: 325.4 g/mol
InChI Key: QOTAQTRFJWLFCR-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone: is an organic heterotricyclic compound with the molecular formula C20H23NO3 and a molecular weight of 325.4 g/mol . This compound is known for its complex structure, which includes a pyranoquinoline core and a methoxycyclohexyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyranoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyranoquinoline core.

    Introduction of the Methoxycyclohexyl Group: This step involves the reaction of the pyranoquinoline intermediate with a methoxycyclohexyl derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with modified properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyranoquinoline core and a methoxycyclohexyl group. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl-(4-methoxycyclohexyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-23-17-7-4-13(5-8-17)19(22)14-6-9-18-16(11-14)12-15-3-2-10-24-20(15)21-18/h6,9,11-13,17H,2-5,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTAQTRFJWLFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462092, DTXSID901136497
Record name JNJ-16259685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409345-29-5, 409345-31-9
Record name JNJ-16259685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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